4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid
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Overview
Description
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C₁₅H₁₅NO₆S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid to form 3,4-dimethoxyphenylsulfonyl chloride.
Coupling with benzoic acid derivative: The sulfonyl chloride intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonylamino group can form hydrogen bonds with target proteins, while the benzoic acid moiety can interact with hydrophobic pockets in the protein structure.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzenesulfonic acid
- 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzamide
Uniqueness
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid is unique due to the presence of both a sulfonylamino group and a benzoic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The methoxy groups also provide additional sites for chemical modification, enhancing its versatility.
Biological Activity
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid is a complex organic compound recognized for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O5S, with a molecular weight of approximately 366.39 g/mol. The compound features a benzoic acid core with a sulfonamide group linked to a dimethoxyphenyl moiety. This unique structure contributes to its diverse biological activities.
Anti-Inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. The compound has been shown to inhibit the release of pro-inflammatory mediators such as cytokines and nitric oxide in various in vitro models. This inhibition is crucial for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect pathways related to cell signaling and apoptosis in cancer cell lines. The structural features of the compound enhance its interaction with biological targets, making it a candidate for further research in oncology.
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, several studies have suggested the following pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor progression and inflammatory responses.
- Cell Signaling Modulation : It has been observed to interact with proteins involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis rates.
- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that it may modulate ROS levels within cells, contributing to its cytoprotective effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(3,4-Difluorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | C17H18F2N2O5S | Enhanced lipophilicity due to fluorine substituents |
Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate | C16H18N2O4 | Methyl ester variant affecting solubility |
Benzoic acid derivative with chlorophenyl substituents | Varies | Different electrophilic characteristics impacting reactivity |
The comparison highlights that while many compounds exhibit similar functionalities, the unique combination of functional groups in this compound may confer distinct biological activities not found in others.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In one study, the compound was tested on various cancer cell lines where it demonstrated significant inhibition of cell growth compared to control groups.
- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and inflammation markers when treated with this compound.
- Mechanistic Studies : Further research has focused on elucidating the specific molecular targets and pathways affected by the compound.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-8-7-12(9-14(13)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZVJVFKHDQBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.